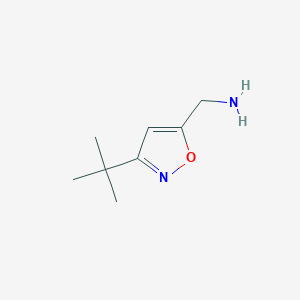

(3-Tert-butylisoxazol-5-YL)methanamine

概要

説明

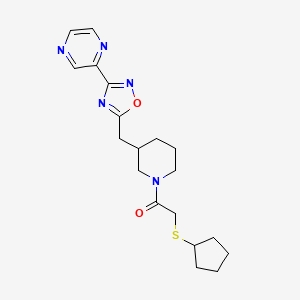

“(3-Tert-butylisoxazol-5-YL)methanamine” is a chemical compound with the CAS Number: 1196154-38-7 . It has a molecular weight of 154.21 and its IUPAC name is (3-tert-butyl-5-isoxazolyl)methanamine . The compound is typically stored at temperatures around -10 degrees and it is available in a liquid form .

科学的研究の応用

Novel Synthesis Methods

Researchers have developed ambient-temperature synthesis methods for novel compounds structurally related to (3-tert-butylisoxazol-5-yl)methanamine, showcasing advancements in chemical synthesis techniques. For example, the synthesis of novel pyrazolyl and pyridinyl methanamines through condensation reactions highlights the potential for creating new compounds with unique properties for further study and application in various fields, including medicinal chemistry and materials science (Becerra, Cobo, & Castillo, 2021).

Scaffold for Stabilizing Conformations

Certain derivatives of isoxazolyl methanamines have been designed as scaffolds for stabilizing specific molecular conformations. This application is crucial in the development of peptides and proteins with desired structural and functional properties. For example, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffolds were utilized to stabilize parallel turn conformations in short peptide sequences, demonstrating the compound's utility in biochemistry and drug design (Bucci et al., 2018).

Antimicrobial Evaluation

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. The research into 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines revealed a variable degree of antibacterial and antifungal activities, suggesting the potential for these compounds to be developed into new antimicrobial agents (Visagaperumal et al., 2010).

Advances in Organic Light Emitting Diodes (OLEDs)

Research into Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, which share a conceptual framework with this compound, has led to the development of OLEDs with high efficiency and stable chromaticity. These advances in materials science contribute to the ongoing evolution of display and lighting technologies, underscoring the broader applications of isoxazolyl derivatives in electronic devices (Huang et al., 2013).

Electrochemical Synthesis

The electrochemical synthesis of benzoxazole derivatives demonstrates the potential of utilizing this compound and its derivatives in green chemistry applications. This method provides a novel, environmentally friendly approach to synthesizing heterocyclic compounds, which are essential in pharmaceuticals, agrochemicals, and dyes (Salehzadeh, Nematollahi, & Hesari, 2013).

Safety and Hazards

The safety information available indicates that “(3-Tert-butylisoxazol-5-YL)methanamine” is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has also been assigned several hazard statements, including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

特性

IUPAC Name |

(3-tert-butyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSUZZDSIKIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)

![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)

![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)